molecular formula C10H10F3NS B15294417 5-(trifluoromethylsulfanyl)-2,3-dihydro-1H-inden-1-amine

5-(trifluoromethylsulfanyl)-2,3-dihydro-1H-inden-1-amine

Cat. No.: B15294417
M. Wt: 233.26 g/mol
InChI Key: MFZHDQPXYIXDLC-UHFFFAOYSA-N
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Description

5-(trifluoromethylsulfanyl)-2,3-dihydro-1H-inden-1-amine is an organic compound characterized by the presence of a trifluoromethylsulfanyl group attached to an indane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic trifluoromethylthiolation of phenols using reagents such as N-(trifluoromethylsulfanyl)aniline in the presence of boron trifluoride diethyl etherate . The reaction conditions often require an acidic medium to facilitate the electrophilic substitution.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale electrophilic trifluoromethylthiolation processes, utilizing optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethylsulfanyl)-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

    Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the trifluoromethylsulfanyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indane ring or the amine group.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of trifluoromethylsulfoxides or sulfones.

    Reduction: Formation of the corresponding amine without the trifluoromethylsulfanyl group.

    Substitution: Various substituted indane derivatives depending on the reagents used.

Scientific Research Applications

5-(trifluoromethylsulfanyl)-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(trifluoromethylsulfanyl)-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact with biological membranes and proteins more effectively . The exact molecular pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylbenzenes: Compounds with a trifluoromethyl group attached to a benzene ring.

    Trifluoromethylsulfoxides: Compounds with a trifluoromethylsulfinyl group.

    Trifluoromethylsulfones: Compounds with a trifluoromethylsulfonyl group.

Uniqueness

5-(trifluoromethylsulfanyl)-2,3-dihydro-1H-inden-1-amine is unique due to its specific indane structure combined with the trifluoromethylsulfanyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

Molecular Formula

C10H10F3NS

Molecular Weight

233.26 g/mol

IUPAC Name

5-(trifluoromethylsulfanyl)-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C10H10F3NS/c11-10(12,13)15-7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5,9H,1,4,14H2

InChI Key

MFZHDQPXYIXDLC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2)SC(F)(F)F

Origin of Product

United States

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